1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole
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Overview
Description
1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring, followed by further functionalization to introduce the imidazole moiety . The reaction conditions often involve the use of catalysts such as nickel or iodine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the pyrazole moiety.
4-Methylpyrazole: Contains the pyrazole ring but not the imidazole ring.
1,2-Dimethylimidazole: Similar structure but with different substitution patterns.
Uniqueness
Its dual-ring structure allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-methyl-4-(5-methyl-1H-imidazol-2-yl)pyrazole |
InChI |
InChI=1S/C8H10N4/c1-6-3-9-8(11-6)7-4-10-12(2)5-7/h3-5H,1-2H3,(H,9,11) |
InChI Key |
UIHKAHZKUWBHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CN(N=C2)C |
Origin of Product |
United States |
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